molecular formula C11H15N3O B14602412 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one CAS No. 61191-25-1

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B14602412
CAS No.: 61191-25-1
M. Wt: 205.26 g/mol
InChI Key: GINGMYCEGOHIJH-UHFFFAOYSA-N
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Description

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyridinone core with a cyclopentylidenehydrazinyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclopentanone hydrazone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as N-acetyltransferase 10 (NAT10), which plays a role in stabilizing microtubules and maintaining nuclear shape. By inhibiting NAT10, the compound can correct defects in nuclear architecture and reduce DNA damage, making it a potential candidate for treating diseases associated with nuclear abnormalities .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentylidenehydrazinyl-4-methylpyridin-2-one
  • 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-thione
  • 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-amine

Uniqueness

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NAT10 and correct nuclear defects sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

61191-25-1

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C11H15N3O/c1-8-6-10(7-11(15)12-8)14-13-9-4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,12,14,15)

InChI Key

GINGMYCEGOHIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C2CCCC2

Origin of Product

United States

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